molecular formula C15H15N9O2S2 B11483384 2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide

2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide

Cat. No.: B11483384
M. Wt: 417.5 g/mol
InChI Key: RMOIQBJWCRSKFJ-UHFFFAOYSA-N
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Description

2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple heterocyclic rings and functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various amines, thiols, and acylating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it useful for studying enzyme inhibition or protein binding.

    Medicine: The compound’s potential bioactivity could lead to the development of new pharmaceuticals or therapeutic agents.

    Industry: It may find applications in materials science, such as in the development of new polymers or coatings .

Mechanism of Action

The mechanism of action of 2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s effects are mediated through various pathways, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide stands out due to its complex structure, which includes multiple heterocyclic rings and functional groups.

Properties

Molecular Formula

C15H15N9O2S2

Molecular Weight

417.5 g/mol

IUPAC Name

2-[[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide

InChI

InChI=1S/C15H15N9O2S2/c1-3-24-14(12-13(16)21-26-20-12)18-19-15(24)27-6-9(25)17-10-7(2)4-5-8-11(10)23-28-22-8/h4-5H,3,6H2,1-2H3,(H2,16,21)(H,17,25)

InChI Key

RMOIQBJWCRSKFJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC3=NSN=C32)C)C4=NON=C4N

Origin of Product

United States

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